Cas no 2248412-46-4 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-cyclobutylcyclobutane-1-carboxylate)

2248412-46-4 structure
Nome del prodotto:1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-cyclobutylcyclobutane-1-carboxylate
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-cyclobutylcyclobutane-1-carboxylate Proprietà chimiche e fisiche
Nomi e identificatori
-
- EN300-6514984
- 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-cyclobutylcyclobutane-1-carboxylate
- 2248412-46-4
-
- Inchi: 1S/C17H17NO4/c19-14-12-7-1-2-8-13(12)15(20)18(14)22-16(21)17(9-4-10-17)11-5-3-6-11/h1-2,7-8,11H,3-6,9-10H2
- Chiave InChI: NFTFKLGKORMAKW-UHFFFAOYSA-N
- Sorrisi: O(C(C1(CCC1)C1CCC1)=O)N1C(C2C=CC=CC=2C1=O)=O
Proprietà calcolate
- Massa esatta: 299.11575802g/mol
- Massa monoisotopica: 299.11575802g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 22
- Conta legami ruotabili: 4
- Complessità: 497
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 3.5
- Superficie polare topologica: 63.7Ų
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-cyclobutylcyclobutane-1-carboxylate Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6514984-0.05g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-cyclobutylcyclobutane-1-carboxylate |
2248412-46-4 | 95.0% | 0.05g |
$1417.0 | 2025-03-14 | |
Enamine | EN300-6514984-0.25g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-cyclobutylcyclobutane-1-carboxylate |
2248412-46-4 | 95.0% | 0.25g |
$1551.0 | 2025-03-14 | |
Enamine | EN300-6514984-2.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-cyclobutylcyclobutane-1-carboxylate |
2248412-46-4 | 95.0% | 2.5g |
$3304.0 | 2025-03-14 | |
Enamine | EN300-6514984-10.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-cyclobutylcyclobutane-1-carboxylate |
2248412-46-4 | 95.0% | 10.0g |
$7250.0 | 2025-03-14 | |
Enamine | EN300-6514984-1.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-cyclobutylcyclobutane-1-carboxylate |
2248412-46-4 | 95.0% | 1.0g |
$1686.0 | 2025-03-14 | |
Enamine | EN300-6514984-0.1g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-cyclobutylcyclobutane-1-carboxylate |
2248412-46-4 | 95.0% | 0.1g |
$1484.0 | 2025-03-14 | |
Enamine | EN300-6514984-5.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-cyclobutylcyclobutane-1-carboxylate |
2248412-46-4 | 95.0% | 5.0g |
$4890.0 | 2025-03-14 | |
Enamine | EN300-6514984-0.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-cyclobutylcyclobutane-1-carboxylate |
2248412-46-4 | 95.0% | 0.5g |
$1619.0 | 2025-03-14 |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-cyclobutylcyclobutane-1-carboxylate Letteratura correlata
-
Sujin Lee,Juhee Hong Soft Matter, 2016,12, 2325-2333
-
Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
-
4. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
-
Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
2248412-46-4 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-cyclobutylcyclobutane-1-carboxylate) Prodotti correlati
- 893726-52-8(2-{4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-ylsulfanyl}acetohydrazide)
- 2680859-19-0(1-(prop-2-en-1-yloxy)carbonyl-4-(propan-2-yl)piperidine-4-carboxylic acid)
- 2171142-53-1(4-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylbutanamidobenzoic acid)
- 1781448-62-1(3,3-difluoro-2,2-dimethylpropane-1-sulfonyl chloride)
- 151062-55-4((2S)-2-amino-2-methyl-3-sulfanyl-propanoic acid;hydrochloride)
- 211102-84-0((2-Benzylamino-thiazol-4-yl)-acetic acid)
- 1807305-92-5(3-Hydroxy-5-methoxypicolinonitrile)
- 156595-85-6(N-4-(2,4-Diaminofuro2,3-dpyrimidin-5-yl)methylmethylaminobenzoyl-L-glutamic Acid)
- 2549034-96-8(7-Fluoro-3-{[1-(5-fluoropyrimidin-4-yl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one)
- 137736-28-8([4-(4-chlorophenyl)cyclohexyl]methanol)
Fornitori consigliati
Shanghai Joy Biotech Ltd
Membro d'oro
CN Fornitore
Grosso

Hubei Henglvyuan Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Hebei Ganmiao New material Technology Co., LTD
Membro d'oro
CN Fornitore
Grosso

Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
